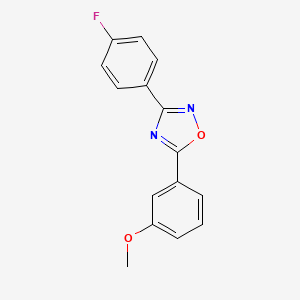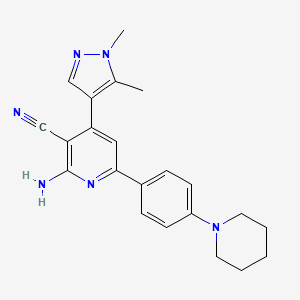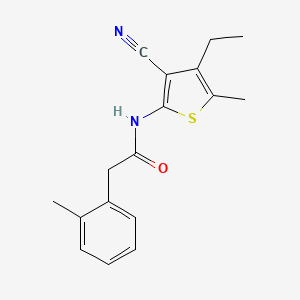![molecular formula C19H29N3O2 B5310012 N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride is a chemical compound that is commonly referred to as BRL-15572. It is a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. BRL-15572 has been extensively researched for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
BRL-15572 has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
BRL-15572 has several advantages for use in lab experiments, including its selectivity for the dopamine D3 receptor and its ability to cross the blood-brain barrier. However, one limitation of BRL-15572 is its relatively low potency compared to other dopamine D3 receptor antagonists.
将来の方向性
There are several potential future directions for research on BRL-15572, including further investigation of its therapeutic potential in various neurological and psychiatric disorders. Additionally, there is a need for the development of more potent dopamine D3 receptor antagonists for use in lab experiments and potential clinical applications.
合成法
BRL-15572 can be synthesized using a variety of methods, including the reaction of 2-(4-piperidinyl)ethylamine with benzyl isocyanate followed by the reaction with morpholine-2-carboxylic acid. The resulting product is then converted into the dihydrochloride salt form using hydrochloric acid.
科学的研究の応用
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, addiction, and depression. It has also been investigated for its potential use in the treatment of Parkinson's disease and restless leg syndrome.
特性
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-19(18-14-20-10-13-24-18)21-9-6-16-7-11-22(12-8-16)15-17-4-2-1-3-5-17/h1-5,16,18,20H,6-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIQEBXHIQWZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCNC(=O)C2CNCCO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(dipropylamino)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5309945.png)
![6-methyl-N-[1-(4-morpholin-4-ylphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5309956.png)

![2-(1H-benzimidazol-1-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5309960.png)
![[8-(4-bromobenzylidene)-4-(4-bromophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinylidene]cyanamide](/img/structure/B5309968.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5309979.png)

![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)

![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)
![N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)
![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310051.png)